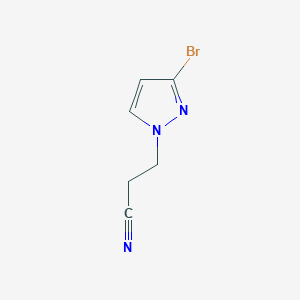

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have established them as a "privileged scaffold" in drug discovery and a versatile building block in synthetic organic chemistry.

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first used the term "pyrazole". chim.it A classic synthesis was later developed by Hans von Pechmann in 1898. chim.it Since their discovery, pyrazoles have become integral to organic synthesis. The Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), remains a fundamental method for constructing the pyrazole ring. nih.gov Over the decades, numerous synthetic methodologies have been developed, highlighting the enduring importance of this heterocyclic system. nih.gov Their significance is underscored by their presence in a wide array of pharmaceuticals and agrochemicals. sigmaaldrich.com

The pyrazole ring is a planar, five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms. chemicalbook.com It is an aromatic system, adhering to Hückel's rule with a sextet of delocalized π-electrons. chemicalbook.com This aromaticity confers significant stability to the ring system. The pyrazole nucleus possesses two distinct nitrogen atoms: a "pyrrole-like" nitrogen, which is typically protonated and acts as a hydrogen bond donor, and a "pyridine-like" nitrogen, which is basic and serves as a hydrogen bond acceptor. chemicalbook.com This dual nature influences its reactivity and interaction with biological targets. The bond lengths within the ring are intermediate between single and double bonds, characteristic of an aromatic system.

Table 1: General Properties of the Pyrazole Nucleus

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Ring Size | 5-membered |

| Heteroatoms | 2 adjacent Nitrogen atoms |

| Aromaticity | Aromatic (6 π-electrons) |

| Basicity (pKa of conjugate acid) | ~2.5 |

| Key Structural Feature | Planar ring with distinct "pyrrole-like" and "pyridine-like" nitrogen atoms |

Pyrazole derivatives are highly valued as versatile building blocks in chemical research for several reasons:

Diverse Biological Activities: The pyrazole scaffold is a core component of numerous biologically active molecules, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties, among others. google.comresearchgate.net A notable example is the selective COX-2 inhibitor, Celecoxib.

Synthetic Versatility: The pyrazole ring can be readily functionalized at various positions, allowing for the synthesis of a wide range of derivatives with tailored properties. The presence of two nitrogen atoms provides multiple sites for substitution and modification. chim.it

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making pyrazole-containing ligands important in catalysis and materials science. chim.it

Scaffolding for Complex Molecules: The stability and functionalizability of the pyrazole ring make it an excellent starting point for the construction of more complex, fused heterocyclic systems. jocpr.com

Significance of Nitrile Functional Groups in Organic Chemistry

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic chemistry, prized for its unique reactivity and its ability to be transformed into a variety of other functionalities.

The nitrile group is a powerful tool for the formation of new chemical bonds. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. nih.gov This reactivity is harnessed in several key transformations:

Carbon-Carbon Bond Formation: Grignard reagents and organolithium compounds add to the nitrile carbon to form imine anions, which can be hydrolyzed to ketones. nih.gov This provides an effective method for constructing new C-C bonds.

Carbon-Heteroatom Bond Formation: The nitrile nitrogen can act as a nucleophile in certain reactions. More commonly, the nitrile group is transformed into other nitrogen-containing functional groups, such as primary amines via reduction (e.g., with LiAlH₄) or amides and carboxylic acids via hydrolysis. sigmaaldrich.comnih.gov These transformations are fundamental in the synthesis of a vast array of organic molecules.

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile itself is a prime example of C-N bond formation, likely proceeding through a Michael addition of 3-bromopyrazole to acrylonitrile (B1666552). This reaction attaches the propanenitrile side chain to the pyrazole ring.

The nitrile group is a key participant in numerous cyclization and annulation reactions, providing a direct route to a wide variety of heterocyclic systems. The triple bond and the adjacent atoms can be incorporated into a new ring system through several strategies:

Intramolecular Cyclizations: When a nitrile group is tethered to another reactive functional group within the same molecule, intramolecular cyclization can occur. For instance, a nearby nucleophile can attack the electrophilic nitrile carbon, leading to the formation of a new ring. There are documented examples of intramolecular cyclizations of tethered cyano groups onto aromatic systems to form fused pyridines. rsc.org

[3+2] Cycloadditions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form five-membered heterocycles like tetrazoles.

Annulation Reactions: Annulation, the formation of a new ring onto an existing one, can be facilitated by the reactivity of the nitrile group. For example, a molecule containing both a pyrazole and a propanenitrile moiety, such as the title compound, could potentially undergo intramolecular cyclization under appropriate conditions to form fused pyrazolo-pyridine or pyrazolo-pyrimidine systems, depending on the specific reagents and reaction pathways.

Table 2: Key Reactions of the Nitrile Functional Group

| Reaction Type | Reagents | Product Functional Group |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (via Amide intermediate) |

| Reaction with Grignard Reagents | RMgX, then H₃O⁺ | Ketone |

| Cycloaddition with Azides | NaN₃ | Tetrazole |

Rationale for Investigating this compound

The motivation for a focused investigation into this compound stems from the inherent reactivity and synthetic potential embedded within its structure. The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govdoaj.org The addition of the bromo and nitrile functionalities enhances its value as a building block, presenting a confluence of strategic advantages, synthetic puzzles, and opportunities for discovery.

The bromine atom at the C3 position of the pyrazole ring is not a mere substituent but a highly valuable synthetic "handle." In modern organic synthesis, aryl and heteroaryl halides are crucial precursors for a vast array of metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The C-Br bond in this compound is well-suited for participation in numerous palladium- or copper-catalyzed transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of various aryl or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of amines.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Negishi Coupling: Coupling with organozinc reagents. nih.gov

The reactivity of the C-Br bond offers a reliable and well-established pathway to elaborate the pyrazole core, enabling the systematic modification of the molecule's steric and electronic properties. This capability is paramount in fields like drug discovery, where the generation of diverse molecular libraries for structure-activity relationship (SAR) studies is essential. researchgate.net

The dual functionality of the this compound scaffold presents both unique challenges and exciting opportunities for synthetic chemists.

Synthetic Challenges:

Chemoselectivity: The molecule possesses multiple reactive sites. The bromine atom is susceptible to nucleophilic substitution and metal-catalyzed coupling, while the nitrile group can undergo hydrolysis, reduction, or addition reactions. researchgate.net Furthermore, the pyrazole ring itself has nucleophilic (N2) and electrophilic (C3, C5) centers. nih.gov Performing a transformation on one functional group without affecting the other requires orthogonal reaction strategies and protective group manipulations. For instance, the conditions for a cross-coupling reaction at the C-Br bond must be chosen carefully to avoid unintended reactions with the nitrile group.

Synthetic Opportunities:

Sequential Functionalization: The distinct reactivity of the bromine atom and the nitrile group allows for a stepwise and controlled elaboration of the molecule. One can first perform a cross-coupling reaction using the bromine handle and then, in a subsequent step, transform the nitrile group, or vice versa. This sequential approach provides access to highly complex and functionalized pyrazole derivatives that would be difficult to synthesize otherwise.

Multicomponent Reactions: The scaffold could potentially be used in multicomponent reactions (MCRs), where multiple starting materials combine in a single operation to form a complex product. doaj.orgmdpi.com This would offer an efficient and atom-economical route to diverse chemical libraries.

The unique architecture of this compound serves as a launchpad for exploring novel chemical methodologies and applications. The pyrazole nucleus is a cornerstone in many commercial drugs and agrochemicals, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. benthamscience.commdpi.com

By leveraging the bromine and nitrile functionalities, a multitude of derivatives can be accessed. For example, the nitrile group can be converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. The bromine can be replaced with a wide variety of substituents through cross-coupling, allowing for fine-tuning of the molecule's properties to target specific biological endpoints or material characteristics. This opens avenues for the development of new therapeutic agents, specialized agrochemicals, or functional materials such as dyes or ligands for coordination chemistry. nih.gov

Research Objectives and Scope of Investigation

Based on the considerable potential of this compound, a focused research program is warranted. The primary objectives of such an investigation would be to systematically map the synthetic utility of this scaffold.

Research Objectives:

To establish and optimize robust protocols for the selective functionalization of the C-Br bond via a diverse range of palladium- and copper-catalyzed cross-coupling reactions.

To investigate the chemical reactivity of the propanenitrile side chain and develop methods for its transformation into other valuable functional groups (e.g., amides, carboxylic acids, amines, tetrazoles) while preserving the integrity of the pyrazole core.

To explore the potential for sequential and orthogonal functionalization strategies, enabling the independent modification of both the bromine "handle" and the nitrile group.

To synthesize a focused library of novel, highly functionalized pyrazole derivatives based on the this compound scaffold to demonstrate the scope and utility of the developed synthetic methodologies.

Scope of Investigation: The scope of this research will be centered on synthetic organic chemistry. The investigation will encompass the exploration of various reaction conditions, catalysts, and reagents to achieve efficient and selective transformations of the parent compound. The primary focus will be on demonstrating the versatility of this compound as a building block for creating molecular diversity. This investigation will be strictly confined to the synthesis and characterization of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLFRSYRAFGCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 3 Bromo 1h Pyrazol 1 Yl Propanenitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile reveals two primary strategic disconnections. The first and most intuitive disconnection is at the N1-C bond of the pyrazole (B372694) ring. This approach suggests that the target molecule can be synthesized by the N-alkylation of a 3-bromo-1H-pyrazole precursor with a suitable propanenitrile derivative. This strategy is advantageous as it builds the desired side chain onto a pre-functionalized pyrazole core.

The second key disconnection involves the C3-Br bond of the pyrazole ring. This alternative retrosynthetic pathway suggests that the target compound can be accessed by the bromination of a 3-(1H-pyrazol-1-yl)propanenitrile precursor. This approach is beneficial when the pyrazolylpropanenitrile core is more readily available or when direct bromination offers better control over the final product's regiochemistry. These two distinct strategies form the basis for the direct synthetic routes discussed in the following sections.

Direct Synthetic Routes via Pyrazole Precursors

The direct synthesis of this compound can be effectively achieved through two main routes: N-alkylation of 3-bromo-1H-pyrazole or bromination of a pyrazolylpropanenitrile precursor.

N-Alkylation of 3-Bromo-1H-pyrazole with Propanenitrile Derivatives

A primary and widely employed method for synthesizing the target compound is the N-alkylation of 3-bromo-1H-pyrazole. This reaction typically involves reacting 3-bromo-1H-pyrazole with a propanenitrile derivative, such as acrylonitrile (B1666552) or 3-halopropanenitrile, under basic conditions. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used.

A catalyst-free Michael addition has been shown to be a highly effective method for the N1-alkylation of pyrazoles, resulting in excellent yields and regioselectivity. acs.orgsemanticscholar.org This approach offers a more environmentally friendly alternative to traditional methods that often require catalysts or harsh reaction conditions.

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-bromo-1H-pyrazole, is controlling the regioselectivity between the N1 and N2 positions. The electronic and steric properties of the substituent at the 3-position play a crucial role in directing the incoming alkyl group. For 3-substituted pyrazoles, N1-alkylation is often favored under basic conditions. acs.org

The regioselectivity of pyrazole alkylation is a well-documented challenge in synthetic chemistry. nih.gov The use of specific catalysts and reaction conditions can influence the N1/N2 ratio. For instance, magnesium-catalyzed N2-regioselective alkylation has been developed for certain 3-substituted pyrazoles, although this is not the desired outcome for the synthesis of the target compound. thieme-connect.com

Table 1: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at the 3-position generally favor N1 alkylation. |

| Electronic Effects | Electron-withdrawing groups at the 3-position can influence the nucleophilicity of the nitrogen atoms. |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. |

| Catalyst | Certain metal catalysts can direct the alkylation to either the N1 or N2 position. |

To enhance the efficiency and selectivity of the N-alkylation reaction, various catalytic systems have been explored. A notable advancement is the use of copper metallaphotoredox catalysis. nih.govresearchgate.netprinceton.edu This method allows for the coupling of N-heterocycles with a wide range of alkyl bromides at room temperature, overcoming the high energy barriers associated with traditional SN2 or SN1 reactions. nih.govresearchgate.netprinceton.edu This technique is particularly useful for engaging challenging or sterically hindered substrates. nih.govresearchgate.netprinceton.edu

Optimization of reaction conditions, such as catalyst loading, light source, and solvent, is critical for maximizing the yield and regioselectivity of the desired N1-alkylated product. Phase transfer catalysis has also been employed for the N-alkylation of pyrazoles, often providing high yields without the need for a solvent. researchgate.net

Bromination Strategies on Pyrazolylpropanenitrile Precursors

An alternative synthetic route to this compound involves the bromination of a 3-(1H-pyrazol-1-yl)propanenitrile precursor. This approach is particularly useful when the unsubstituted pyrazolylpropanenitrile is readily accessible.

Electrophilic bromination is the most common method for introducing a bromine atom onto the pyrazole ring. Reagents such as N-bromosuccinimide (NBS) and molecular bromine (Br₂) are widely used for this purpose. researchgate.netresearchgate.net The regioselectivity of the bromination is influenced by the directing effects of the substituents on the pyrazole ring. For an N1-substituted pyrazole, electrophilic substitution typically occurs at the C4 position. However, if the C4 position is blocked, bromination can occur at the C3 or C5 positions.

The reaction conditions for electrophilic bromination, such as the choice of solvent and temperature, can be optimized to favor the formation of the desired 3-bromo isomer. The use of NBS in solvents like carbon tetrachloride or chloroform (B151607) is a common practice. researchgate.net In some cases, the use of a catalyst may be necessary to achieve the desired regioselectivity and yield. nsf.gov

Table 2: Common Brominating Agents for Pyrazoles

| Reagent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | CCl₄ or CHCl₃, room temperature or reflux |

| Bromine | Br₂ | Acetic acid or other polar solvents |

| Bromodimethylsulfonium bromide | In situ generation from DMSO and HBr |

Halogenodediazoniation of Amino-Substituted Pyrazolylpropanenitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amino group into a halide via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts and offers a strategic route to halogenated pyrazoles that might be otherwise difficult to synthesize. wikipedia.org

The application of this methodology to synthesize this compound would begin with the precursor, 3-(3-amino-1H-pyrazol-1-yl)propanenitrile. While the direct synthesis of this specific precursor is not widely documented, the existence of related structures like 3-(3-aminopyrazol-1-yl)propan-1-ol and established routes to 5-substituted 3-amino-1H-pyrazole-4-carbonitriles suggest its accessibility. nih.govuni.lu

The proposed synthetic sequence involves two main steps:

Diazotization : The amino group of the pyrazolylpropanenitrile precursor is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). This converts the primary amino group into a highly reactive diazonium salt (-N₂⁺).

Halogen Displacement : The resulting pyrazole diazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) catalyst facilitates the displacement of the diazonium group, which is released as nitrogen gas (N₂), and the introduction of a bromine atom onto the pyrazole ring at the 3-position. masterorganicchemistry.com

This method has been successfully applied to generate a variety of pyrazole derivatives in other synthetic schemes. nih.gov

Table 1: Overview of Halogenodediazoniation (Sandmeyer Reaction)

| Step | Precursor | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Diazotization | 3-(3-amino-1H-pyrazol-1-yl)propanenitrile | NaNO₂, HBr | 3-(3-diazonium-1H-pyrazol-1-yl)propanenitrile bromide | -NH₂ → -N₂⁺Br⁻ |

Cycloaddition and Annulation Reactions Forming the Pyrazole Ring

Cycloaddition reactions are powerful tools for constructing heterocyclic rings in a single step, offering high atom economy and control over regioselectivity.

[3+2] Cycloaddition Approaches Involving Nitrile Imines and Alkyne/Alkene Components

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a primary method for pyrazole synthesis. uchicago.edu This reaction involves the combination of a 1,3-dipole (such as a nitrile imine) with a dipolarophile (typically an alkyne or alkene) to form a five-membered ring. nih.gov

A plausible pathway to the 3-bromopyrazole core involves using an alkene with a leaving group, which functions as an alkyne surrogate. nih.gov In this strategy, a trisubstituted bromoalkene undergoes a [3+2] cycloaddition with a nitrile imine. The resulting bromopyrazoline intermediate then undergoes spontaneous dehydrobromination (loss of HBr) to yield the stable aromatic pyrazole. nih.gov

For the synthesis of the target compound, this could involve two stages:

Formation of the 3-bromo-1H-pyrazole ring via a [3+2] cycloaddition.

Subsequent N-alkylation with acrylonitrile to attach the propanenitrile side chain.

This approach leverages the efficiency of cycloaddition for core ring formation and standard alkylation for side-chain installation. The feasibility of using halogenated components in such cycloadditions to produce fluoroalkyl-pyrazoles has been demonstrated. bohrium.com

Synthesis from Enaminonitriles and Hydrazine (B178648) Derivatives

The reaction between a hydrazine derivative and a suitable three-carbon precursor is a classical and versatile method for pyrazole synthesis. Enaminonitriles are effective precursors in this context, often used to produce 5-aminopyrazoles. beilstein-journals.orgresearchgate.net The reaction of 3-diethylaminoacrylonitrile with hydrazonyl halides, for example, yields 1,3-disubstituted pyrazole-4-carbonitriles. researchgate.net

To obtain the 3-bromo-1H-pyrazole core, a key intermediate would be a halogenated three-carbon synthon. A potential pathway is:

Cyclization : Reaction of hydrazine with a β-bromo-α,β-unsaturated nitrile. This condensation reaction would form 3-bromo-1H-pyrazole, with the regiochemistry determined by the substitution pattern of the starting enaminonitrile.

N-Alkylation : The resulting 3-bromo-1H-pyrazole can then be N-alkylated at the N1 position using acrylonitrile (CH₂=CHCN) in a Michael addition reaction to introduce the propanenitrile side chain, yielding the final product.

Alternative Synthetic Pathways and Convergent Strategies

Modern synthetic chemistry often employs convergent strategies like multi-component reactions to improve efficiency and reduce the number of synthetic steps.

Multi-Component Reactions Incorporating Pyrazole and Nitrile Moieties

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. mdpi.com MCRs are highly valued for their operational simplicity, time and energy savings, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org Numerous MCRs have been developed for the synthesis of substituted pyrazoles from diverse starting materials such as aldehydes, β-ketoesters, hydrazines, and malononitrile. rsc.orgrsc.org

A hypothetical MCR for the direct synthesis of this compound could involve the one-pot combination of:

A hydrazine source already bearing the propanenitrile moiety, such as 3-hydrazinylpropanenitrile.

A three-carbon building block suitable for cyclization, such as a β-dicarbonyl compound.

A brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom onto the pyrazole ring in situ.

The versatility of MCRs allows for the assembly of a wide range of substituted pyrazoles, making this a theoretically viable, albeit challenging, convergent approach. beilstein-journals.orgnih.gov

Table 2: Comparison of Synthetic Strategies

| Methodology | Key Precursors | Advantages | Disadvantages |

|---|---|---|---|

| Halogenodediazoniation | Aminopyrazole derivative | Well-established, reliable for introducing halogens. | Requires synthesis of the specific amino precursor. |

| [3+2] Cycloaddition | Nitrile imine, bromoalkene | High atom economy, direct ring formation. | May require a subsequent alkylation step for the side chain. |

| Enaminonitrile Route | Hydrazine, bromo-enaminonitrile | Classic and versatile pyrazole synthesis. | Two-step process (cyclization then alkylation). |

Enzymatic or Chiral Catalytic Approaches for Enantioselective Synthesis (if applicable to chiral analogues)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis is not directly applicable to its preparation.

However, this section is relevant for the synthesis of chiral analogues, where a stereocenter is present in the molecule. The development of enantioselective methods is crucial in medicinal chemistry, as different enantiomers can have distinct biological activities. nih.gov Chiral pyrazole derivatives can be synthesized using several methods:

Asymmetric Catalysis : The use of chiral catalysts, such as in the Michael addition of 4-monosubstituted-pyrazol-5-ones to simple enones, can create products with high enantiomeric excess. researchgate.net

Chiral Starting Materials : Employing chiral precursors, such as α-chiral tosylhydrazones in 1,3-dipolar cycloaddition reactions, can transfer chirality to the final pyrazole product. uniovi.es

A relevant example is the documented existence of (R)-3-(3-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a chiral analogue of the target compound where a hydrogen on the propanenitrile chain is replaced by a cyclopentyl group, creating a stereocenter. longshinebiotech.com The synthesis of such specific enantiomers necessitates the use of these advanced asymmetric strategies. Furthermore, analytical techniques like chiral HPLC are essential for separating and analyzing the enantiomers of racemic pyrazole derivatives. nih.gov

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Solvent-Free Reactions)

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. This includes minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Key green methodologies applicable to the cyanoethylation of 3-bromopyrazole include microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. chim.itnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficient energy transfer can accelerate the rate of the cyanoethylation reaction.

In a typical microwave-assisted synthesis of a pyrazole derivative, the reactants are mixed, sometimes with a catalyst or in a minimal amount of a high-boiling point, polar solvent, and subjected to microwave irradiation in a dedicated reactor. For the synthesis of this compound, this would involve reacting 3-bromo-1H-pyrazole with acrylonitrile under microwave irradiation. The use of microwave energy can often allow the reaction to proceed at a lower bulk temperature and for a significantly shorter duration than conventional refluxing.

Solvent-Free Reactions:

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. ias.ac.innih.gov Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

For the cyanoethylation of 3-bromopyrazole, a solvent-free approach could involve mixing the pyrazole with acrylonitrile and a basic catalyst, and then either heating the mixture or subjecting it to microwave irradiation. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification steps. Various catalysts, including basic ionic liquids or solid-supported bases, have been shown to be effective in promoting solvent-free syntheses of pyrazole derivatives. ias.ac.in

The following table outlines a comparative hypothetical reaction scheme for the synthesis of this compound, highlighting the advantages of green chemistry approaches.

| Parameter | Conventional Method | Microwave-Assisted Method | Solvent-Free Method |

|---|---|---|---|

| Heating | Oil bath/Heating mantle | Microwave irradiation | Conventional heating or Microwave |

| Solvent | Acetonitrile, DMF, etc. | Minimal or no solvent | None |

| Reaction Time | Several hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low | Variable, but often lower |

| Yield | Moderate to good | Often higher | Good to excellent |

| Work-up | Solvent extraction, chromatography | Simplified | Often direct isolation |

Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. catsci.comscientificupdate.com For the synthesis of this compound, key scale-up considerations revolve around reaction conditions, heat management, reagent handling, and process optimization.

Key Scale-Up Challenges and Optimization Strategies:

Heat Transfer: Exothermic reactions, such as N-alkylation, can pose significant safety risks on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. catsci.com

Optimization: A thorough calorimetric study of the reaction is essential to understand the heat flow. Process optimization would involve controlling the rate of addition of acrylonitrile to the reaction mixture and ensuring adequate cooling capacity of the reactor to maintain a safe operating temperature. scientificupdate.com

Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

Optimization: The choice of reactor and agitator design is critical. The mixing efficiency should be evaluated at a smaller scale to predict its performance in a larger reactor.

Reagent and Catalyst Selection: The cost, availability, and safety of all raw materials are paramount for large-scale production.

Optimization: While a certain base or catalyst might be effective in the lab, a more cost-effective and less hazardous alternative may be necessary for industrial production. For instance, transitioning from a strong, hazardous base to a milder, recyclable one would be a key optimization step.

Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large quantities.

Optimization: The process should be optimized to yield a product that can be purified through crystallization or distillation. Minimizing the formation of impurities through careful control of reaction parameters is also a critical aspect of process optimization.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can provide better control over the process and ensure consistent product quality.

Optimization: Techniques such as in-situ IR or Raman spectroscopy can be used to track the consumption of reactants and the formation of the product, allowing for precise determination of the reaction endpoint.

The following table summarizes some of the key parameters that would need to be optimized for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Consideration | Optimization Strategy |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass or steel reactor | Select reactor with appropriate heat transfer and mixing capabilities. |

| Temperature Control | Heating mantle/ice bath | Heat transfer fluid in reactor jacket | Implement automated temperature control systems. |

| Reagent Addition | Manual addition | Controlled addition via pump | Optimize addition rate to control exotherm. |

| Purification | Chromatography | Crystallization/Distillation | Develop a robust crystallization process. |

| Safety | Standard lab precautions | Process safety management (PSM) | Conduct hazard and operability (HAZOP) studies. |

Chemical Reactivity and Transformation Studies of 3 3 Bromo 1h Pyrazol 1 Yl Propanenitrile

Reactions at the Bromine Substituent

The bromine atom on the electron-rich pyrazole (B372694) ring is the primary site for functionalization, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine substituent at the C3 position of the pyrazole serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for creating C-C bonds by coupling an organoboron reagent with an organic halide. acs.org For 3-bromopyrazole systems, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, and styryl groups. acs.org Studies on related unprotected 3-bromopyrazoles and 3-bromoindazoles have shown that these couplings can be performed efficiently, although they may require specific catalyst systems to achieve high yields. nih.govresearchgate.net Catalysts featuring bulky biarylphosphine ligands, such as XPhos, are often employed to facilitate the reaction under relatively mild conditions. nih.govnih.gov A common challenge in these reactions is the potential for a competing debromination side reaction, which can be minimized by careful optimization of the catalyst, ligand, and reaction conditions. nih.govacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyrazole Derivatives This table is a composite of typical conditions reported for related 3-bromopyrazole substrates.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org While highly effective for iodo-substituted pyrazoles, research indicates that analogous 3-bromopyrazoles are significantly less reactive under standard Sonogashira conditions and may fail to produce the desired coupled product. researchgate.net For the reaction to proceed with 3-bromopyrazole substrates, more forcing conditions or specialized catalyst systems may be necessary.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This method provides a direct route to introduce vinyl groups at the C3 position of the pyrazole ring. d-nb.info The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org Studies on the Heck reaction of various (hetero)aryl bromides demonstrate its broad applicability. d-nb.inforesearchgate.net For substrates like 3-bromoindazoles, which are structurally related to 3-bromopyrazoles, chemoselective Heck coupling has been successfully achieved, though care must be taken to suppress dehalogenation side reactions. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Classic nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org The pyrazole ring is generally considered electron-rich, making it a poor substrate for traditional SNAr reactions unless additional activating groups are present.

However, the net transformation of replacing the bromine with a nucleophile, particularly an amine, can be effectively accomplished using modern palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods proceed through a different catalytic cycle involving oxidative addition, coordination, and reductive elimination. mit.eduacs.org Research has demonstrated that unprotected bromoimidazoles and bromopyrazoles are viable substrates for palladium-catalyzed amination, allowing for the formation of amino-substituted heterocycles in moderate to excellent yields. nih.gov These transformations often require specialized bulky biarylphosphine ligands to overcome catalyst inhibition by the nitrogen-rich heterocycle. mit.edunih.gov

Lithiation and Other Metalation Reactions for Further Functionalization

The functionalization of the pyrazole ring can also be achieved through the generation of organometallic intermediates via metalation. Two primary pathways are relevant for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile: directed ortho-metalation and halogen-metal exchange.

Directed metalation involves the deprotonation of a C-H bond adjacent to a directing group. znaturforsch.com For N-substituted pyrazoles, the substituent at the N1 position can direct lithiation to the C5 position. It is plausible that the propanenitrile group on this compound could serve this directing function, leading to a 5-lithio species upon treatment with a strong base like lithium diisopropylamide (LDA). This intermediate can then be quenched with various electrophiles to introduce new substituents at the C5 position. cmu.edu

Alternatively, halogen-metal exchange offers a regioselective method to generate an organometallic species specifically at the site of the halogen. Treatment of the 3-bromo derivative with an organolithium reagent (e.g., n-butyllithium) at low temperatures can induce a bromine-lithium exchange, forming a 3-lithiopyrazole. znaturforsch.com This highly reactive intermediate can then be trapped with an electrophile to introduce a functional group at the C3 position. Studies on 4-bromopyrazoles have shown that metalation can be achieved regioselectively, and this principle can be extended to 3-bromo isomers. rsc.org

Reductive Debromination Pathways

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be either a desired transformation or an undesired side reaction. As a synthetic strategy, catalytic hydrogenation is a common method for the reductive dehalogenation of aryl bromides. organic-chemistry.org This is typically achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere or with a hydrogen transfer reagent like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net This process would convert this compound into 3-(1H-pyrazol-1-yl)propanenitrile. One advantage of this method is its selectivity; the bromo group can often be reduced in the presence of other reducible functional groups, such as nitriles. organic-chemistry.org

In the context of palladium-catalyzed cross-coupling reactions, reductive dehalogenation is a frequently observed side reaction that lowers the yield of the desired coupled product. acs.orgbeilstein-journals.org The mechanism of this side reaction can be complex but often involves the palladium catalyst. The tendency for debromination varies depending on the substrate, catalyst, and reaction conditions. acs.org

Transformations of the Nitrile Group

The propanenitrile side chain offers another point for chemical modification, primarily through reactions involving the cyano group.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions. chemguide.co.uk This process involves the reaction of the carbon-nitrogen triple bond with water and typically requires heating with either an acid or a base catalyst. weebly.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.orgvedantu.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt. chemguide.co.uk For this compound, this reaction would yield 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide, also leads to the carboxylic acid. chemguide.co.ukyoutube.com In this case, the initial product is the sodium salt of the carboxylic acid (a carboxylate), with the release of ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Under carefully controlled conditions, it is sometimes possible to stop the hydrolysis at the intermediate amide stage. This selective hydration of a nitrile to an amide can be achieved using various reagents and conditions that are milder than those required for full hydrolysis to the carboxylic acid. researchgate.netresearchgate.net This would convert this compound into 3-(3-bromo-1H-pyrazol-1-yl)propanamide. nih.gov

Reduction to Primary Amines (e.g., Electron Transfer Reduction)

The reduction of the nitrile group in this compound to a primary amine, yielding 3-(3-bromo-1H-pyrazol-1-yl)propan-1-amine, is a fundamental transformation that opens avenues to a variety of further functionalizations. While specific studies on the electron transfer reduction of this particular compound are not extensively detailed in the available literature, the reduction of nitriles to primary amines is a well-established process in organic synthesis.

Electron transfer reduction, often employing reagents like samarium(II) iodide (SmI2), presents a powerful method for this conversion under mild conditions. ucalgary.ca This approach is particularly advantageous for substrates with sensitive functional groups due to its high functional group tolerance. ucalgary.ca The mechanism involves the single electron transfer from the reducing agent to the nitrile, generating a radical anion intermediate which is further reduced and protonated to afford the primary amine.

Alternative and more conventional methods for the reduction of nitriles include catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, typically under a hydrogen atmosphere. Chemical hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst are also effective. The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield, avoiding over-reduction or side reactions.

Table 1: General Methods for the Reduction of Nitriles to Primary Amines

| Reducing Agent/Method | Typical Conditions | Comments |

|---|---|---|

| Samarium(II) Iodide (SmI2) | Lewis base activation (e.g., H2O, amines) | Mild conditions, high functional group tolerance. ucalgary.ca |

| Catalytic Hydrogenation | H2 gas, Metal Catalyst (e.g., Raney Ni, Pd/C) | Green and efficient method. nih.gov |

| Lithium Aluminum Hydride | Anhydrous ether or THF | Powerful reducing agent, requires careful handling. |

Cyclization Reactions Involving the Nitrile

The nitrile functionality in this compound is a key precursor for the construction of fused heterocyclic systems through cyclization reactions.

The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines often involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a suitable three-carbon synthon. While direct cyclization of this compound into these fused systems is not the most common route, its derivatives can be strategically employed. For instance, the reduction of the nitrile to the corresponding amine, as discussed in the previous section, would yield a 1,3-diamine precursor which could then undergo cyclization with various reagents to form fused pyrimidine (B1678525) rings.

A more direct, albeit less documented, approach could involve the reaction of the nitrile with reagents that can incorporate the necessary atoms for the new ring. For example, the condensation of nitriles with amides can lead to the formation of pyrimidine rings. chem-station.com The reaction of this compound with formamide (B127407) or other amides under appropriate conditions could potentially lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) core, although this specific transformation has not been extensively reported.

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various synthetic strategies, often involving the cyclization of substituted pyrazoles. While direct participation of the nitrile group of this compound in a pyridine (B92270) ring formation is less common, its conversion to other functional groups could facilitate such cyclizations.

Intramolecular cyclization reactions of nitrile-containing compounds are a powerful tool for the synthesis of annulated (fused-ring) heterocycles. The Thorpe-Ziegler reaction, for example, is a well-known intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgbuchler-gmbh.com While this compound is not a dinitrile, the principle of intramolecular cyclization can be applied if a second reactive site is introduced into the molecule.

For instance, if the pyrazole ring is further functionalized with a group capable of reacting with the nitrile, intramolecular cyclization could occur. A hypothetical scenario could involve the introduction of an acidic methylene (B1212753) group on the pyrazole ring, which could then undergo a base-catalyzed intramolecular addition to the nitrile, leading to a fused ring system. The Thorpe-Ziegler reaction is particularly useful for the formation of five- to eight-membered rings. chem-station.com

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be exploited to introduce a variety of functional groups. A classic example is the addition of Grignard reagents (R-MgX) to nitriles, which, after hydrolysis, yields ketones. ucalgary.camasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by acidic workup, would be expected to produce a ketone.

Table 2: Hypothetical Products from the Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate Imine | Final Ketone Product |

|---|---|---|

| Methylmagnesium bromide (CH3MgBr) | 4-(3-bromo-1H-pyrazol-1-yl)-2-iminobutane | 4-(3-bromo-1H-pyrazol-1-yl)butan-2-one |

| Phenylmagnesium bromide (C6H5MgBr) | 1-(3-bromo-1H-pyrazol-1-yl)-3-imino-3-phenylpropane | 1-(3-bromo-1H-pyrazol-1-yl)-3-phenylpropan-1-one |

Organolithium reagents (R-Li) can also add to nitriles in a similar fashion. The resulting imine intermediate can be isolated or hydrolyzed in situ to the corresponding ketone. ucalgary.ca This reaction provides a versatile method for the synthesis of a wide range of ketones bearing the 3-bromopyrazole moiety.

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituents on the ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comwikipedia.org In the case of this compound, the pyrazole ring is the site of this reaction. The bromine atom at the 3-position and the propanenitrile group at the 1-position will influence the regioselectivity of the incoming electrophile.

Nitration: The nitration of pyrazoles typically occurs at the 4-position, as this position is generally the most electron-rich and sterically accessible. cdnsciencepub.com The nitration of N-substituted pyrazoles with mixed acids (a mixture of nitric acid and sulfuric acid) often leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.com Therefore, it is expected that the nitration of this compound would yield 3-bromo-4-nitro-1-(propanenitrile)-1H-pyrazole. The reaction conditions, such as the concentration of the acids and the temperature, would need to be carefully controlled to avoid side reactions. In some cases, nitration can also occur on a phenyl substituent if present on the nitrogen atom. cdnsciencepub.com

Sulfonation: Aromatic sulfonation is another important electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO3H). wikipedia.orgnumberanalytics.com This reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). Similar to nitration, the sulfonation of this compound would be expected to occur at the 4-position of the pyrazole ring, yielding 3-bromo-1-(propanenitrile)-1H-pyrazole-4-sulfonic acid. Aromatic sulfonation is often a reversible process. wikipedia.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Electrophile | Predicted Major Product |

|---|---|---|

| HNO3/H2SO4 | NO2+ | 3-bromo-4-nitro-1-(2-cyanoethyl)-1H-pyrazole |

It is important to note that the electron-withdrawing nature of the nitrile group and the bromine atom may deactivate the pyrazole ring towards electrophilic attack, potentially requiring harsher reaction conditions compared to unsubstituted pyrazole.

Regioselective C-H Functionalization

The regioselective C-H functionalization of pyrazole derivatives is a powerful tool for the synthesis of complex, substituted heterocyclic compounds. nih.govrsc.org In the case of this compound, the pyrazole ring possesses two available C-H bonds for functionalization, at the C-4 and C-5 positions. The inherent reactivity of these positions is influenced by the electronic and steric effects of the substituents on the pyrazole ring.

For N-alkylated pyrazoles, palladium-catalyzed C-H arylation reactions typically exhibit a predictable regioselectivity. nih.govresearchgate.net The C-5 position is generally the most reactive due to its higher acidity and electrophilicity, making it more susceptible to functionalization. researchgate.net The C-4 position is the next most reactive site, while the C-3 position is the least reactive. nih.gov

In the context of this compound, the bromo group at the C-3 position and the propanenitrile group at the N-1 position will electronically influence the pyrazole ring. The electron-withdrawing nature of the bromo and nitrile functionalities is expected to increase the acidity of the remaining C-H protons, potentially facilitating C-H activation.

The expected regioselectivity for the C-H functionalization of this compound would likely favor substitution at the C-5 position. This prediction is based on the general reactivity trend observed for N-alkylated pyrazoles. nih.govresearchgate.net However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the regiochemical outcome. It is also possible that the N-propanenitrile group could act as a directing group, although this is less commonly observed for simple alkyl chains.

A hypothetical regioselective C-H arylation of this compound is presented in the table below, illustrating the potential products.

Table 1: Hypothetical Regioselective C-H Arylation Products of this compound

| Reactant | Arylating Agent | Catalyst System | Potential Product(s) | Expected Major Regioisomer |

|---|---|---|---|---|

| This compound | Aryl-X (e.g., Ph-I) | Pd(OAc)₂, P(o-tol)₃, Base | 3-(3-bromo-5-aryl-1H-pyrazol-1-yl)propanenitrile and 3-(3-bromo-4-aryl-1H-pyrazol-1-yl)propanenitrile | 3-(3-bromo-5-aryl-1H-pyrazol-1-yl)propanenitrile |

Mechanistic Investigations of Key Transformations

Identification of Intermediates and Transition States

The mechanism of transition-metal-catalyzed C-H functionalization of pyrazoles has been a subject of considerable study. dtu.dkrsc.org For palladium-catalyzed reactions, a commonly proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway. researchgate.net In this mechanism, the C-H bond cleavage is facilitated by the palladium catalyst and a base in a single, concerted step.

For the C-H functionalization of this compound, the catalytic cycle would likely initiate with the oxidative addition of an aryl halide to the palladium(0) catalyst, forming a palladium(II) species. This is followed by coordination of the pyrazole substrate to the palladium center. The key C-H activation step then proceeds via a CMD transition state, where the palladium abstracts the proton with the assistance of a base, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate would then yield the arylated pyrazole product and regenerate the palladium(0) catalyst.

While direct experimental observation of intermediates and transition states for the specific reactions of this compound is not available, computational studies on analogous pyrazole systems have provided valuable insights. nih.gov These studies support the feasibility of the CMD mechanism and have been used to model the geometries of the transition states. The transition state for the C-H activation step is believed to involve a six-membered ring-like structure where the palladium is coordinated to the pyrazole nitrogen, and the base is interacting with the C-H proton being cleaved.

The relative energies of the transition states for C-H activation at the C-4 and C-5 positions would determine the regioselectivity of the reaction. For N-alkylated pyrazoles, the transition state leading to C-5 functionalization is generally found to be lower in energy, consistent with the observed experimental outcomes. researchgate.net The electronic effects of the 3-bromo and 1-propanenitrile substituents would be expected to influence the stability of these transition states.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for understanding the mechanism of a chemical reaction and identifying the rate-determining step. nih.gov For palladium-catalyzed C-H functionalization reactions of heterocycles, the C-H bond cleavage is often found to be the rate-determining step. dtu.dknih.gov This is typically determined through kinetic isotope effect (KIE) studies, where the rate of the reaction with a deuterated substrate is compared to the rate with the non-deuterated substrate. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step.

In the context of the C-H functionalization of this compound, it is anticipated that the reaction would exhibit a first-order dependence on the concentrations of the pyrazole substrate, the aryl halide, and the palladium catalyst. The reaction rate would also be influenced by the nature and concentration of the base.

While no specific kinetic data for reactions involving this compound has been reported, general kinetic profiles for palladium-catalyzed pyrazole arylation suggest that the rate of the reaction is sensitive to the electronic properties of the aryl halide. researchgate.net Electron-deficient aryl halides tend to react faster due to more facile oxidative addition to the palladium catalyst. Similarly, the electronic nature of the substituents on the pyrazole ring can affect the rate of C-H activation. The electron-withdrawing bromo and nitrile groups in this compound may influence the reaction rate by modulating the acidity of the C-H protons and the electron density of the pyrazole ring.

A hypothetical rate law for the palladium-catalyzed C-H arylation of this compound, assuming the C-H activation is the rate-determining step, could be expressed as:

Rate = k [Pyrazole] [Aryl Halide] [Pd Catalyst]

Where k is the rate constant. This rate law is consistent with a catalytic cycle where the C-H activation is the turnover-limiting step.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

Detailed 1D (¹H, ¹³C, ¹⁵N) NMR Analysis for Structural Assignments

A comprehensive analysis of the one-dimensional NMR spectra is the first step in piecing together the molecular puzzle of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the propanenitrile side chain. The two protons on the pyrazole ring would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the bromine substituent. The propanenitrile chain would exhibit two triplet signals, characteristic of the adjacent methylene (B1212753) (-CH₂-) groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. This includes three signals for the pyrazole ring carbons, with the carbon atom bonded to the bromine showing a characteristic shift. Additionally, two signals for the methylene carbons of the propanenitrile chain and one for the nitrile carbon would be observed.

Interactive Data Table: Predicted 1D NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H-4 | Data not available | Data not available |

| Pyrazole H-5 | Data not available | Data not available |

| -CH₂- (adjacent to pyrazole) | Data not available | Data not available |

| -CH₂- (adjacent to CN) | Data not available | Data not available |

| Pyrazole C-3 | Data not available | |

| Pyrazole C-4 | Data not available | |

| Pyrazole C-5 | Data not available | |

| -CH₂-CH₂-CN | Data not available | |

| -CH₂-CH₂-CN | Data not available | |

| -C≡N | Data not available | |

| Note: This table is populated with placeholders as specific experimental data is not publicly available. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the two methylene groups in the propanenitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. It would be key in connecting the propanenitrile side chain to the pyrazole ring by showing a correlation between the methylene protons adjacent to the ring and the carbons of the pyrazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this molecule, it could offer insights into its preferred conformation in solution.

Dynamic NMR for Conformational Studies

Given the flexible propanenitrile side chain, dynamic NMR studies could be employed to investigate the rotational barriers and conformational dynamics of the molecule, should any evidence of restricted rotation be observed in the initial NMR analyses.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations from the pyrazole ring and the methylene groups, as well as C=C and C-N stretching vibrations within the pyrazole ring.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | IR | Data not available |

| Aromatic C-H | IR | Data not available |

| Aliphatic C-H | IR | Data not available |

| Pyrazole Ring (C=C, C=N) | IR/Raman | Data not available |

| Note: This table is populated with placeholders as specific experimental data is not publicly available. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural information through the analysis of its fragmentation patterns.

Exact Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula C₆H₆BrN₃. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of the nitrile group or cleavage of the propanenitrile chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic structure of molecules. For this compound, this method provides critical insights into the electronic transitions within the pyrazole ring and the influence of its substituents. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic makeup, particularly its chromophores and the extent of conjugation.

The primary chromophore in this compound is the pyrazole ring itself. The pyrazole nucleus is a conjugated aromatic heterocycle, which gives rise to characteristic electronic transitions. researchgate.net The key transitions observed in such systems are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated nature of the pyrazole ring, these transitions are expected to be intense and typically occur in the UV region. For the parent pyrazole molecule, a strong absorption band is observed between 200–240 nm. nih.gov For substituted pyrazoles, the position and intensity of this band can shift depending on the nature of the substituents. In some arylazopyrazole derivatives, for instance, an intense absorption maximum assigned to a π → π* transition is observed around 355 nm. acs.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and bromine atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. The presence of heteroatoms like nitrogen and bromine in the this compound structure makes n → π* transitions possible. nih.gov In similar heterocyclic systems, these transitions can be observed at wavelengths above 300 nm. acs.orgnih.gov

The substituents on the pyrazole ring—the bromo group at position 3 and the propanenitrile group at position 1—act as auxochromes, modifying the absorption characteristics of the pyrazole chromophore. The bromine atom, with its lone pair electrons, can participate in resonance with the ring, potentially causing a bathochromic shift (shift to longer wavelengths) of the absorption bands. The propanenitrile group is attached via a saturated alkyl chain, which insulates it from direct π-conjugation with the ring. However, its electron-withdrawing nature can still influence the electronic environment of the pyrazole system.

The study of conjugated systems with UV-Vis spectroscopy reveals that an increase in conjugation length generally leads to a decrease in the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. youtube.comlibretexts.org While the propanenitrile side chain in this compound does not extend the π-conjugation, the inherent aromaticity of the pyrazole ring itself constitutes a conjugated system.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Region | Relative Intensity |

| π → π | π → π | ~200 - 260 nm | High |

| n → π | n → π | > 260 nm | Low |

Table 2: UV-Vis Absorption Data for Related Pyrazole Compounds

| Compound | Solvent | λmax (nm) | Transition Assignment | Reference |

| Pyrazole | Gas Phase | 203 | Not specified | nih.gov |

| Pyrazole Azo Dyes | Ethanol | 312 - 359 | n → π* and/or π → π | nih.gov |

| Hexa-arylazopyrazole derivative | Chloroform (B151607) | 355 | π → π | acs.org |

| Hexa-arylazopyrazole derivative | Chloroform | 453 | n → π* | acs.org |

Exploration of Potential Applications and Materials Science Relevance

Precursors and Building Blocks in Advanced Organic Synthesis

The presence of both a bromine atom on the pyrazole (B372694) ring and a nitrile group in the side chain makes 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile a versatile precursor in organic synthesis. These functional groups offer multiple reaction sites for elaboration and functionalization, paving the way for the construction of a diverse array of more complex molecular architectures.

Synthesis of Complex Polyheterocyclic Systems

The 3-bromopyrazole moiety serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the fusion of the pyrazole core with other heterocyclic systems, leading to the creation of novel polyheterocyclic scaffolds. Such complex structures are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

Key cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic substituents at the 3-position of the pyrazole ring.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, enabling the introduction of vinyl groups which can be further functionalized.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for constructing linear, rigid structures or for further transformation into other functional groups.

The propanenitrile side chain also offers synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the range of accessible polyheterocyclic systems. For instance, the transformation of the nitrile to an amino group can facilitate intramolecular cyclization reactions to form fused pyrimidine (B1678525) rings, such as in the synthesis of pyrazolo[1,5-a]pyrimidines.

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 3-Aryl-1-(2-cyanoethyl)-1H-pyrazole |

| Heck Coupling | Alkene | Pd catalyst, base | 3-Alkenyl-1-(2-cyanoethyl)-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 3-Alkynyl-1-(2-cyanoethyl)-1H-pyrazole |

| Nitrile Hydrolysis | H₂O, acid/base | - | 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | - | 3-(3-bromo-1H-pyrazol-1-yl)propan-1-amine |

Development of Novel Synthetic Routes to Industrially Relevant Molecules

The strategic importance of this compound is underscored by its potential application in the synthesis of industrially relevant molecules, particularly in the pharmaceutical and agrochemical sectors. Pyrazole-containing compounds are known to exhibit a wide range of biological activities.

A notable example of the utility of a closely related analogue is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis. The key intermediate in the synthesis of Ruxolitinib is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile longshinebiotech.comgoogle.com. This highlights the value of brominated pyrazole propanenitrile derivatives as crucial building blocks for accessing complex and high-value pharmaceutical compounds. The synthetic routes to such molecules often rely on the precise and efficient functionalization of the bromopyrazole core, demonstrating the industrial relevance of this class of compounds.

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring and the nitrile group in this compound can act as donor sites for metal ions, making it a potential ligand in coordination chemistry. The ability of pyrazole derivatives to form stable complexes with a wide range of transition metals is well-documented.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic linker. Pyrazole-based ligands are attractive for the synthesis of MOFs due to their ability to form robust coordination bonds and their potential for post-synthetic modification rsc.orgdigitellinc.comrsc.orgmdpi.comresearchgate.net.

This compound, with its multiple coordination sites (the two pyrazole nitrogens and the nitrile nitrogen), could act as a versatile linker for the construction of novel MOFs. The propanenitrile arm could introduce flexibility and additional functionality into the framework. Furthermore, the bromine atom could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications such as gas storage, separation, or catalysis.

| Potential Coordination Site | Metal Ion Affinity | Potential Role in MOF |

|---|---|---|

| Pyrazole N2 atom | High | Primary coordination to metal centers |

| Nitrile N atom | Moderate | Secondary coordination or interaction with metal centers/other ligands |

| Bromine atom | Low (as a ligand) | Site for post-synthetic modification |

Application in Transition Metal-Catalyzed Reactions

Metal complexes containing pyrazole-based ligands have been extensively studied for their catalytic activity in a variety of organic transformations. The electronic properties of the pyrazole ligand can be tuned by the introduction of substituents, which in turn influences the catalytic performance of the metal center.

Complexes formed from this compound and transition metals could find applications as catalysts. The pyrazole ring provides a stable coordination environment for the metal ion, while the propanenitrile side chain could influence the steric and electronic environment around the metal center, potentially leading to enhanced catalytic activity or selectivity. The bromo substituent could also be used to immobilize the catalytic complex on a solid support.

Components in Advanced Materials

The unique combination of a halogenated pyrazole and a nitrile functional group suggests that this compound could be a valuable component in the development of advanced materials with specific electronic, optical, or energetic properties.

Pyrazole derivatives have been investigated for their use in various advanced materials:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of pyrazole-containing compounds make them candidates for use as emitters or host materials in OLEDs researchgate.netacs.orgmdpi.comnih.gov. The introduction of a bromine atom can influence the electronic properties and potentially enhance intersystem crossing, which is beneficial for phosphorescent OLEDs.

Energetic Materials: Nitrogen-rich heterocyclic compounds, including pyrazoles, are known to be components of energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition rsc.orgrsc.orgacs.orgnih.govmdpi.com. The presence of the bromine atom and the nitrile group in this compound could contribute to its energetic properties.

Organic Electronics (e.g., OLEDs, OFETs)

There is currently a notable absence of specific research literature detailing the application of this compound in the field of organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). However, the general class of pyrazole derivatives has garnered attention for its potential in these technologies. Pyrazoline derivatives, which share a similar five-membered nitrogen-containing ring structure, are recognized for their blue-emitting properties and high hole-transport efficiency. These characteristics are crucial for the development of efficient OLEDs. The inherent electronic properties of the pyrazole ring, combined with the potential for functionalization, suggest that derivatives like this compound could be investigated as building blocks for novel organic semiconductors. The electron-withdrawing nature of the nitrile group and the influence of the bromine atom on the electronic structure of the pyrazole ring could be tailored to achieve desired charge transport and luminescent properties.

Polymers and Supramolecular Assemblies